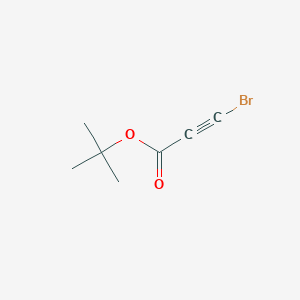

Tert-butyl 3-bromopropiolate

Description

Significance of Haloalkynes as Synthetic Intermediates

In recent years, haloalkynes have gained prominence as powerful and versatile building blocks in a wide array of synthetic transformations. nih.gov These compounds, which include bromoalkynes, chloroalkynes, and iodoalkynes, are considered dual-functionalized molecules, offering diverse and tunable reactivity. nih.govethernet.edu.et Their utility stems from the ability to form various reaction intermediates, such as σ-acetylene-metal, π-acetylene-metal, and halovinylidene-metal complexes, which can then undergo further transformations. nih.govacs.org

A key advantage of using haloalkynes is that the halogen atom can often be retained during reaction processes. nih.govacs.org This feature allows for subsequent structural modifications and tandem reactions to form carbon-carbon or carbon-heteroatom bonds. nih.gov Consequently, synthetic methods involving haloalkynes often enable multiple bond-forming events in a single operation, which aligns with the increasing demand for economical and sustainable synthetic strategies. nih.gov The transformations involving haloalkynes provide rapid access to a broad range of functionalized cyclic and acyclic structures, which have potential applications in materials science, drug discovery, and the synthesis of natural products. nih.gov Research in this area focuses on developing efficient and practical synthetic methods, including cross-coupling reactions, nucleophilic additions, and cycloaddition reactions, showcasing the synthetic power of haloalkynes for assembling complex molecules. nih.govacs.org

Contextualizing Tert-butyl 3-bromopropiolate within Propiolate Chemistry

This compound is an ester of 3-bromopropiolic acid and a member of the propiolate family of compounds. Propiolic acid is the simplest acetylenic carboxylic acid, with the chemical formula HC₂CO₂H. wikipedia.org Its esters and salts are known as propiolates. wikipedia.org

This compound serves as a valuable reagent in organic synthesis. A common preparative method involves the bromination of tert-butyl propiolate using N-bromosuccinimide in the presence of a catalytic amount of silver nitrate (B79036). orgsyn.org This procedure provides a convenient route to 3-bromopropiolic esters. orgsyn.org The tert-butyl ester, in particular, is noted for its stability, allowing for a standard aqueous-extraction work-up during its isolation. orgsyn.org

The reactivity of this compound makes it useful in various synthetic applications. For instance, related 3-bromopropiolic esters have been utilized in Diels-Alder reactions, acting as equivalents for methoxycarbonyl ketene (B1206846) or as precursors for synthesizing functionalized naphthalenes. orgsyn.org

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrO₂ |

| Appearance | Colorless oil / White semi-solid |

| Melting Point | 25–27 °C |

The data in this table is sourced from an established organic synthesis procedure. orgsyn.org

Spectroscopic Data for this compound

| Type | Data (Solvent: CDCl₃) |

|---|---|

| ¹H NMR (200 MHz) | δ: 1.46 (s, CH₃) |

The data in this table is sourced from an established organic synthesis procedure. orgsyn.org

Historical Overview of Propiolic Acid Derivatives in Research

Propiolic acid itself has been a subject of chemical study for a considerable time. wikipedia.org Research into its derivatives has evolved, leading to various synthetic applications. The development of methods to create derivatives like 3-bromopropiolic esters highlights this progression. For example, an earlier method for preparing methyl 3-bromopropiolate involved the esterification of 3-bromopropiolic acid over six days. orgsyn.org The required 3-bromopropiolic acid was prepared by brominating propiolic acid with aqueous potassium hypobromite, a reaction noted to be delicate and prone to inconsistent results. orgsyn.org

The challenges with early methods, such as the irreproducibility of direct bromination of methyl propiolate with sodium hypobromite, spurred the development of more reliable procedures. orgsyn.org A significant advancement was the application of N-bromosuccinimide with catalytic silver nitrate for the bromination of 1-alkynes, a method first used for 17-ethynyl steroids and later adapted for the synthesis of 3-bromopropiolic esters like the tert-butyl variant. orgsyn.org This historical development underscores the continuous effort in organic chemistry to devise more efficient and controllable synthetic routes for valuable chemical intermediates. orgsyn.org The ongoing research into propionic acid derivatives, a related class of compounds, for applications in medicine and healthcare further illustrates the sustained interest in this area of chemistry. ontosight.aiorientjchem.orgpatsnap.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromopropiolic acid |

| Propiolic acid |

| Tert-butyl propiolate |

| N-bromosuccinimide |

| Silver nitrate |

| Methyl 3-bromopropiolate |

| Methoxycarbonyl ketene |

| Sodium hypobromite |

| 17-ethynyl steroids |

| Bromoalkynes |

| Chloroalkynes |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromoprop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-7(2,3)10-6(9)4-5-8/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKBNWGVZBEQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C#CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Bromopropiolate

Established Preparative Pathways for Tert-butyl 3-bromopropiolate

The most well-documented and effective method for synthesizing this compound involves the direct bromination of its precursor, tert-butyl propiolate. orgsyn.org This pathway is favored for its high efficiency and the relative accessibility of the starting materials.

The transformation of tert-butyl propiolate into its 3-bromo derivative is a classic example of electrophilic halogenation of a terminal alkyne. This reaction is distinguished by its use of a specific catalytic system to achieve a high degree of conversion and product purity. orgsyn.org

A robust and high-yielding procedure for the synthesis of this compound employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a catalytic quantity of silver nitrate (B79036) (AgNO₃). orgsyn.org In a typical preparation, tert-butyl propiolate is dissolved in acetone (B3395972). To this solution, silver nitrate is added, followed by the addition of NBS. The reaction proceeds at room temperature, and after stirring for a period, typically around 90 minutes, the product can be isolated. orgsyn.org The workup involves filtering the reaction mixture to remove solids, concentrating the filtrate, and then performing an aqueous workup with extraction into an organic solvent like ether. Final purification by distillation yields the product as a white semi-solid. orgsyn.org

The stoichiometry of the reagents is a critical factor in the success of this synthesis. The reaction typically uses a slight excess of N-bromosuccinimide to ensure the complete consumption of the starting propiolate. Silver nitrate is used in catalytic amounts, often around 10-11 mol% relative to the substrate. orgsyn.org The catalytic role of silver nitrate is crucial for activating the alkyne towards electrophilic attack by the brominating agent. orgsyn.org The specific quantities used in a representative synthesis are detailed in the table below. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of this compound via Bromination of Tert-butyl Propiolate

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Tert-butyl propiolate | orgsyn.org |

| Reagent | N-Bromosuccinimide (NBS) | orgsyn.org |

| Catalyst | Silver Nitrate (AgNO₃) | orgsyn.org |

| Solvent | Acetone | orgsyn.org |

| Substrate Amount | 42.8 mmol | orgsyn.org |

| NBS Stoichiometry | ~1.28 equivalents (55 mmol) | orgsyn.org |

| AgNO₃ Stoichiometry | ~0.11 equivalents (4.7 mmol) | orgsyn.org |

| Reaction Time | 90 minutes | orgsyn.org |

| Temperature | Room Temperature | orgsyn.org |

While the NBS/AgNO₃ system is highly effective, other brominating agents and systems have been developed for the halogenation of alkynes, which could potentially be applied to the synthesis of this compound. These methods often focus on improving safety, cost-effectiveness, or environmental impact ("green chemistry"). nih.govrsc.org

One such alternative involves the use of a bromide/bromate (B103136) couple, such as a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃), in an aqueous acidic medium. rsc.orgresearchgate.net This system generates the brominating species in situ and is considered a stable, non-hazardous, and inexpensive option. rsc.org Electrochemical methods offer another modern alternative, where bromine is generated in situ from sources like hydrobromic acid (HBr) or potassium bromide (KBr) through oxidation at an anode. mdpi.com This approach avoids the use of hazardous chemical oxidants by using electricity. mdpi.com Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), can also mediate the chemoselective bromination of terminal alkynes when used in conjunction with a bromine source like tetrabutylammonium (B224687) bromide (TBAB). frontiersin.org

Table 2: Potential Alternative Bromination Systems for Alkynes

| Reagent System | Description | Potential Advantages | Reference |

|---|---|---|---|

| NaBr / NaBrO₃ | A mixture of sodium bromide and sodium bromate in an aqueous acidic medium. | Stable, inexpensive, non-hazardous solid reagents. | rsc.orgresearchgate.net |

| Electrochemical (HBr/KBr) | In situ generation of bromine via electrochemical oxidation of bromide salts. | Avoids chemical oxidants, potentially greener process. | mdpi.com |

Bromination of Tert-butyl Propiolate

Mechanistic Insights into Propiolate Bromination Reactions

The mechanism for the bromination of tert-butyl propiolate using NBS and silver nitrate is understood to proceed via an electrophilic addition pathway. The silver(I) ion (Ag⁺) from the silver nitrate acts as a Lewis acid, coordinating to the electron-rich alkyne triple bond. This coordination polarizes the pi system of the alkyne, making it more susceptible to attack by an electrophile. orgsyn.org

N-bromosuccinimide serves as the source of an electrophilic bromine species (Br⁺). The activated alkyne-silver complex is attacked by the electrophilic bromine from NBS. This results in the formation of a C-Br bond and a transient intermediate, likely a vinyl cation, which is stabilized by the ester group. The reaction is completed by the removal of the silver ion and the proton from the terminal carbon, although the exact sequence of these final steps can vary. The formation of a succinimide (B58015) anion byproduct also occurs. This catalytic cycle allows a small amount of silver nitrate to facilitate the bromination of the entire substrate. orgsyn.org While silver catalysis can sometimes involve radical pathways, the conditions for this specific transformation are more consistent with an ionic, electrophilic mechanism. unipv.it

Optimization Strategies for Synthetic Efficiency and Yield

The reported 97% yield for the synthesis of this compound using the NBS/AgNO₃ method indicates a highly optimized process. orgsyn.org Key factors contributing to this high efficiency include:

Catalyst Choice: The use of silver nitrate is critical for activating the alkyne, enabling the reaction to proceed rapidly and cleanly under mild conditions. orgsyn.org

Solvent: Acetone is an effective solvent as it readily dissolves both the organic substrate and the silver nitrate catalyst, creating a homogeneous environment for the initial phase of the reaction. orgsyn.org

Stoichiometry Control: Using a slight excess of NBS ensures the complete conversion of the starting material, maximizing the yield of the desired product. orgsyn.org

Temperature Control: Conducting the reaction at room temperature is sufficient for a high rate of reaction while minimizing potential side reactions, such as polymerization or decomposition, that might occur at elevated temperatures. orgsyn.org

Purification Method: The purification sequence, involving filtration to remove the insoluble succinimide byproduct and silver salts, followed by extraction and a final bulb-to-bulb distillation, is highly effective at isolating a pure product. orgsyn.org The distillation step is particularly important for removing any non-volatile impurities and unreacted starting materials. orgsyn.org

For any synthesis, general optimization strategies include careful monitoring of the reaction progress (e.g., by thin-layer chromatography) to determine the optimal reaction time and prevent the formation of byproducts from over-reaction. frontiersin.org

Solvent Effects in this compound Synthesis

The choice of solvent is a critical factor in the synthesis of this compound, particularly in the context of the widely used method involving the bromination of tert-butyl propiolate with N-bromosuccinimide (NBS) in the presence of a silver nitrate catalyst.

Detailed research findings indicate that acetone is a highly effective solvent for this transformation. orgsyn.org In a well-documented procedure, tert-butyl propiolate dissolved in acetone reacts with N-bromosuccinimide and catalytic silver nitrate to produce the desired product in high yield. orgsyn.org The use of acetone is advantageous as it readily dissolves the reactants, including the starting propiolate ester and NBS, facilitating a homogeneous reaction environment at the initial stage. orgsyn.org While other polar aprotic solvents like acetonitrile (B52724) (CH₃CN) are also utilized in bromination reactions of alkynes, acetone is the specified solvent in the benchmark synthesis of this particular compound. orgsyn.orgfrontiersin.org

The reaction's success in acetone can be attributed to its ability to support the formation of the necessary intermediates without promoting significant side reactions. Solvents used for brominations with NBS vary widely depending on the substrate and desired outcome. For instance, non-polar solvents such as carbon tetrachloride (CCl₄) are traditionally used for radical allylic brominations, while aqueous solvent mixtures (e.g., with DMSO, THF, or tert-butanol) are used to form bromohydrins from alkenes. wikipedia.org However, for the electrophilic bromination of the alkyne bond in tert-butyl propiolate, acetone provides the necessary medium for the silver nitrate-catalyzed reaction to proceed efficiently. orgsyn.org

The following table summarizes solvents discussed in the context of NBS-mediated brominations, highlighting the specific use of acetone for the synthesis of this compound.

Table 1: Solvent Effects in Bromination Reactions

| Solvent | Role in this compound Synthesis | General Use in NBS Brominations | Reference |

|---|---|---|---|

| Acetone | Primary solvent specified for high-yield synthesis. Dissolves reactants effectively. | Used in the synthesis of this compound. | orgsyn.org |

| Acetonitrile (CH₃CN) | Not specified for this synthesis, but used in other alkyne brominations. | Alternative to hazardous chlorinated solvents; used in various oxidative brominations. | frontiersin.orgorganic-chemistry.org |

| Carbon Tetrachloride (CCl₄) | Not specified for this synthesis. | Traditional solvent for radical allylic and benzylic brominations. | wikipedia.org |

Reaction Temperature and Duration Parameters

The temperature and duration of the reaction are precisely controlled parameters to ensure the efficient and clean conversion to this compound.

The established synthesis is conducted at room temperature (20–25°C) . orgsyn.org This moderate temperature is sufficient to drive the reaction to completion without inducing decomposition of the starting materials, reagents, or the thermally sensitive propiolate product. The reaction is initiated by adding N-bromosuccinimide to the acetone solution of tert-butyl propiolate and silver nitrate, after which it is stirred at this temperature. orgsyn.org

The typical reaction duration is 90 minutes . orgsyn.org However, it has been noted that a stirring time of one hour is often sufficient for the reaction to be complete. orgsyn.org Extending the reaction time beyond this is not generally detrimental; in fact, longer durations can improve the particle size of the succinimide byproduct that precipitates from the solution, which subsequently simplifies its removal by filtration. orgsyn.org The reaction progress can be visually monitored as the initially homogeneous mixture becomes cloudy and a grayish precipitate of succinimide develops. orgsyn.org After the specified duration, the product is isolated through filtration and extraction, ultimately yielding a white semi-solid. orgsyn.org

The table below outlines the specific temperature and time parameters for the synthesis.

Table 2: Reaction Temperature and Duration for this compound Synthesis

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Temperature | Room Temperature (20–25°C) | Sufficient for efficient conversion without promoting side reactions or decomposition. | orgsyn.org |

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Bromopropiolate

Reactivity of the Alkyne Moiety in Tert-butyl 3-bromopropiolate

The carbon-carbon triple bond, or alkyne moiety, in this compound is a region of high electron density, making it susceptible to attack by both nucleophiles and electrophiles. This reactivity allows for the formation of a diverse array of products.

The triple bond in this compound can undergo nucleophilic addition reactions. In these reactions, a nucleophile attacks one of the sp-hybridized carbon atoms of the alkyne. This initial attack leads to the formation of a vinyl anion intermediate, which can then be protonated or react with other electrophiles to yield the final product. The presence of the electron-withdrawing ester group and the bromine atom influences the regioselectivity of the nucleophilic attack.

Common nucleophiles that can react with acetylenic esters include amines, thiols, and alkoxides. For instance, the reaction with amines can lead to the formation of enamines, which are valuable intermediates in organic synthesis.

Cycloaddition reactions are a powerful class of pericyclic reactions that allow for the construction of cyclic compounds. This compound, with its activated alkyne, is a competent dienophile in these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org this compound can act as a dienophile in these reactions, analogous to its methyl ester counterpart, methyl 3-bromopropiolate. orgsyn.org The electron-withdrawing nature of the tert-butoxycarbonyl group activates the alkyne for reaction with electron-rich dienes.

For example, methyl 3-bromopropiolate has been used in Diels-Alder reactions with dienes like furan (B31954) to synthesize functionalized bicyclic compounds. researchgate.net While specific examples for this compound are less commonly documented in readily available literature, its structural similarity and electronic properties suggest it would behave similarly. However, the bulkier tert-butyl group may introduce steric hindrance that could affect reaction rates and stereoselectivity compared to the less sterically demanding methyl group. Research comparing ethyl and this compound in Diels-Alder reactions with pyrrole (B145914) showed that the ethyl derivative gave a higher yield (39%) compared to the tert-butyl ester (14%), likely due to the steric bulk of the tert-butyl group.

| Dienophile | Yield (%) |

|---|---|

| Ethyl 3-bromopropiolate | 39 |

| This compound | 14 |

Beyond the Diels-Alder reaction, the activated alkyne of this compound can potentially participate in other types of pericyclic reactions, such as [3+2] cycloadditions with 1,3-dipoles like azides and nitrile oxides. These reactions lead to the formation of five-membered heterocyclic rings. For instance, ruthenium-catalyzed cycloadditions of 1-haloalkynes with azides and nitrile oxides have been shown to produce 5-halo-1,2,3-triazoles and 4-haloisoxazoles, respectively. nih.gov While the specific use of this compound in these reactions is not explicitly detailed in the provided search results, its structure fits the general class of reactive 1-haloalkynes.

Gold-catalyzed cycloaddition reactions of propargyl substrates are also a known class of reactions. ntnu.edu These can include [2+3] and [2+5] cycloadditions, as well as tandem cyclizations.

Cycloaddition Reactions

Reactivity of the Bromine Atom in this compound

The bromine atom attached to the sp-hybridized carbon is a good leaving group, enabling a variety of substitution and coupling reactions.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions.

These reactions typically involve the reaction of the bromoalkyne with an organometallic reagent in the presence of a metal catalyst. For example, in a Stille coupling, the bromoalkyne would react with an organotin reagent. A comparative study noted that in Stille coupling reactions with Zn/Cu complexes, ethyl 3-bromopropiolate achieved a 77% yield, whereas the bulkier tert-butyl analog only reached 48% under the same conditions, again highlighting the impact of steric hindrance.

Nickel-catalyzed electrochemical cross-coupling reactions have also been explored for C(sp2)-C(sp3) bond formation. amazonaws.comchemrxiv.org While these studies focused on aryl halides and β-bromostyrene, they mention that other electrophiles, including 3-bromopropiolate, did not yield satisfactory results under the tested conditions. chemrxiv.org

| Substrate | Yield (%) |

|---|---|

| Ethyl 3-bromopropiolate | 77 |

| This compound | 48 |

Nucleophilic Substitution Reactions

The electrophilic nature of the sp-hybridized carbon atom bonded to the bromine in this compound makes it susceptible to attack by nucleophiles. wikipedia.org In these nucleophilic substitution reactions, an incoming nucleophile displaces the bromide leaving group to form a new bond. savemyexams.compressbooks.pub This process provides a direct route to a variety of functionalized alkynes.

The general form of the reaction is: Nuc:⁻ + Br-C≡C-CO₂tBu → Nuc-C≡C-CO₂tBu + Br⁻

A wide array of nucleophiles, including amines, thiolates, and carbanions, can participate in this type of transformation. The reaction mechanism differs from the more common Sₙ1 and Sₙ2 reactions that occur at saturated sp³ carbon centers. youtube.com The reaction at an sp-carbon typically proceeds via an addition-elimination pathway or a direct displacement. The high electronegativity of the halogen atom polarizes the C-Br bond, making the carbon atom electron-deficient and prone to attack. savemyexams.com

Reactivity of the Ester Functionality

The tert-butyl ester group in this compound has its own characteristic reactivity, which is generally independent of the bromoalkyne moiety. The most significant feature of the tert-butyl ester is its susceptibility to cleavage under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid, or even milder acidic conditions can lead to the formation of isobutylene (B52900) gas and the corresponding 3-bromopropiolic acid. This deprotection is a common strategy in organic synthesis to unmask a carboxylic acid group at a late stage.

While the ester can undergo nucleophilic acyl substitution (e.g., hydrolysis, transesterification, or amidation), the bulky tert-butyl group provides significant steric hindrance, making these reactions more difficult compared to less hindered esters like methyl or ethyl esters. Harsh conditions, such as heating with strong bases or acids, would be required, which might compete with reactions at the bromoalkyne site.

Applications of Tert Butyl 3 Bromopropiolate in Advanced Organic Synthesis

Construction of Functionalized Amino Acid Derivatives

The modification of amino acids is a cornerstone of medicinal chemistry and peptide science. Tert-butyl 3-bromopropiolate serves as a valuable tool for introducing the propargyl moiety, a functionality rich in chemical potential, onto amino acid scaffolds.

This compound is an effective reagent for the N-alkylation of amino acid esters. The primary amino group of an amino acid derivative can act as a nucleophile, attacking the electron-deficient carbon of the propiolate system. This reaction, typically a conjugate addition followed by proton transfer, results in the formation of a novel secondary amine, thereby incorporating a propargyl-like structure into the amino acid backbone.

The general reaction proceeds as follows: an N-unprotected amino acid ester reacts with this compound, often in the presence of a non-nucleophilic base to neutralize the HBr generated. The resulting product is a complex amino acid derivative bearing a butynoate substituent on the nitrogen atom. The tert-butyl ester group on the reagent provides steric bulk and can be selectively cleaved under acidic conditions, offering an orthogonal protection strategy relative to other ester groups that might be present on the amino acid starting material. Propargyl groups in amino acids are particularly useful as they can participate in further transformations, such as "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the straightforward linkage of peptides to other molecules like imaging agents or drug payloads.

Table 1: Representative Reaction for Propargyl-Containing Amino Acid Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Amino Acid Ester (e.g., Glycine Methyl Ester) | This compound | Aprotic Solvent, Non-nucleophilic base | N-substituted propargyl amino acid derivative |

Maintaining stereochemical integrity is paramount when synthesizing chiral molecules like amino acid derivatives. When this compound is reacted with a chiral, non-racemic amino acid, the reaction at the nitrogen atom typically proceeds with retention of the configuration at the alpha-carbon. This is because the chiral center is not directly involved in the bond-forming step.

Furthermore, stereoselectivity can be induced in reactions involving prochiral substrates. For instance, the addition of a nucleophile to the alkyne of this compound can be rendered stereoselective through the use of chiral catalysts. nih.gov While specific examples involving this exact reagent in asymmetric catalysis are emerging, the principles of using chiral ligands with metal catalysts (such as copper or palladium) to control the facial selectivity of the nucleophilic attack are well-established for similar activated alkynes. nih.gov Such strategies could lead to the synthesis of highly enantioenriched, non-natural amino acids with defined stereochemistry at a newly formed chiral center.

Precursor for Complex Heterocyclic Systems

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and natural products. The high reactivity and multiple functional groups of this compound make it an excellent starting material for the synthesis of diverse heterocyclic rings. The electron-deficient alkyne can readily participate in cycloaddition reactions. science.gov For example, in a [3+2] cycloaddition with azides, it can form substituted triazoles. Similarly, reaction with nitrile oxides or diazomethane can yield isoxazoles and pyrazoles, respectively.

The bromine atom adds another layer of synthetic utility. It can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck couplings) either before or after the alkyne has been functionalized. This dual reactivity allows for a modular approach to building complex heterocyclic systems. A synthetic chemist could first perform a cycloaddition on the alkyne and then use the bromine atom as a handle for a subsequent C-C or C-N bond-forming reaction to complete the synthesis of a more complex, fused heterocyclic scaffold. This stepwise functionalization provides a powerful strategy for creating molecular diversity.

Building Block for Natural Product Synthesis (Potential)

Many natural products contain complex carbon skeletons that are challenging to assemble. This compound represents a potential building block for the total synthesis of certain natural products, particularly those containing a three-carbon chain with specific oxidation states. For instance, a natural product containing a γ-amino acid or a related substructure could potentially be synthesized using this reagent.

A hypothetical retrosynthetic disconnection of a target molecule containing a propargyl amine moiety could reveal this compound as a logical starting fragment. Its use would allow for the direct installation of a protected three-carbon unit. The tert-butyl ester is advantageous as it is stable to many reaction conditions but can be removed with acid when needed, avoiding harsh basic conditions that could compromise other functional groups in a complex intermediate. While documented total syntheses explicitly using this reagent are not widespread, its structural features make it an attractive candidate for future applications in this field.

Utility in Fragment-Based Drug Discovery (Potential)

Fragment-based drug discovery (FBDD) is a modern approach to finding new medicines. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.govdrugdiscoverychemistry.com These initial hits are then optimized and grown into more potent, drug-like molecules. sygnaturediscovery.com

This compound possesses several characteristics that make it a potentially valuable fragment for FBDD.

Low Molecular Weight: With a molecular weight of approximately 205 g/mol , it fits within the typical range for fragment libraries.

Chemical Functionality: It contains hydrogen bond acceptors (the ester carbonyl) and a reactive alkyne that can form specific interactions within a protein's binding pocket.

Vector for Growth: The bromine atom and the alkyne both serve as synthetic handles, allowing medicinal chemists to elaborate on the fragment structure once a binding hit is confirmed. For example, the bromine could be replaced with other groups via cross-coupling to explore the surrounding chemical space within the protein pocket.

Its reactivity means it could also be used to covalently label a target protein, which is another strategy in drug discovery to achieve high potency and duration of action.

Table 2: Properties of this compound Relevant to FBDD

| Property | Value/Description | Relevance in FBDD |

| Molecular Weight | ~205.05 g/mol | Fits within the "Rule of Three" guidelines for fragment size. |

| Functional Groups | Alkyne, Ester, Bromo | Provides points for non-covalent interactions and covalent bonding. |

| Synthetic Handles | Bromo group, Alkyne | Allows for straightforward chemical elaboration and fragment evolution. |

Generation of Reactive Intermediates (e.g., Ketene (B1206846) Equivalents)

One of the more sophisticated applications of propiolate derivatives is their use as precursors to highly reactive intermediates. The methyl ester analog, methyl 3-bromopropiolate, is known to function as a methoxycarbonylketene equivalent. By extension, this compound can be considered a tert-butoxycarbonylketene equivalent.

Ketenes are compounds containing a C=C=O functional group and are extremely useful in synthesis but are often unstable and difficult to handle directly. orgsyn.org A "ketene equivalent" is a stable reagent that reacts in a way that achieves the same synthetic outcome as the unstable ketene. In the presence of a nucleophile, this compound can undergo a conjugate addition, and subsequent elimination of the bromide ion can lead to a product that would have been formed if the nucleophile had reacted directly with the hypothetical tert-butoxycarbonylketene. This allows for controlled [2+2] cycloadditions or nucleophilic acylations under milder conditions than generating the free ketene, expanding the synthetic chemist's toolkit for constructing complex molecules.

Advanced Spectroscopic and Structural Characterization Methodologies Research Focused

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule with a relatively rigid, linear alkyne core like tert-butyl 3-bromopropiolate, NMR analysis focuses primarily on verifying the connectivity and electronic environment of the nuclei rather than complex conformational equilibria (e.g., ring flips) seen in cyclic systems. The analysis of ¹H and ¹³C NMR spectra provides a detailed atom-by-atom picture of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be simple, reflecting the small number of distinct proton environments. The most prominent signal would be from the nine equivalent protons of the tert-butyl group, which would appear as a sharp singlet. Its chemical shift is expected in the typical range for tert-butyl esters. Due to the absence of adjacent protons, no splitting would be observed for this signal. The molecule lacks an acetylenic proton, so the characteristic signal for a ≡C-H proton (typically around 2-3 ppm) will be absent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides critical information about the carbon skeleton. Key signals would include those for the sp-hybridized carbons of the alkyne, the carbonyl carbon of the ester, and the carbons of the tert-butyl group. The chemical shifts of the acetylenic carbons are particularly diagnostic. The carbon atom bonded to the bromine (C-Br) is expected to be shifted to a higher field (lower ppm value) compared to the carbon bonded to the carbonyl group, which is significantly deshielded. The electronegative bromine atom and the carbonyl group exert distinct electronic effects that influence the precise chemical shifts of these sp-carbons.

Conformational and Configurational Analysis: The triple bond imposes a linear geometry on the C-C≡C-Br fragment, which significantly restricts the molecule's conformational freedom. Therefore, unlike flexible aliphatic chains or cyclic compounds, extensive conformational analysis is not applicable. The primary "configurational" aspect is the fixed linear arrangement of the alkyne moiety. NMR data serves to confirm this electronic configuration through the characteristic chemical shifts of the sp-hybridized carbons, which are sensitive to the anisotropic effects of the triple bond and the electronic influence of the adjacent bromine and ester functionalities. modgraph.co.ukrsc.org

Expected ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | -C(CH₃)₃ | ~1.5 | Singlet | Integral corresponding to 9 protons. |

| ¹³C | -C (CH₃)₃ | ~28 | Quartet (in ¹H-coupled spectrum) | Carbon of the methyl groups. |

| ¹³C | -C (CH₃)₃ | ~80-85 | Singlet | Quaternary carbon of the tert-butyl group. |

| ¹³C | Br-C ≡ | ~40-50 | Singlet | sp-hybridized carbon attached to bromine. |

| ¹³C | -C ≡C-CO- | ~75-85 | Singlet | sp-hybridized carbon attached to the carbonyl group. |

| ¹³C | -C =O | ~150-155 | Singlet | Carbonyl carbon of the ester group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent functional groups.

The most diagnostic absorption would be from the carbon-carbon triple bond (C≡C) stretch. utoronto.ca This vibration typically appears in the 2100-2260 cm⁻¹ region of the spectrum. libretexts.orgjove.com For an internal alkyne like this compound, which is unsymmetrically substituted, this peak is expected to be present, although it may be weak in intensity. rutgers.edu

Another key feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This band is typically found in the range of 1735-1750 cm⁻¹. libretexts.org The exact position can be influenced by the electronic effect of the adjacent alkyne. Additionally, stretching vibrations corresponding to the C-O bonds of the ester group will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.

The spectrum will also contain bands from the C-H stretching and bending vibrations of the tert-butyl group's methyl groups. C-H stretching vibrations are expected just below 3000 cm⁻¹. Finally, the stretching vibration of the carbon-bromine (C-Br) bond would be observed at lower frequencies, typically in the 500-600 cm⁻¹ range within the fingerprint region of the spectrum. docbrown.info

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C≡C Stretch | Alkyne | 2100 - 2260 | Weak to Medium |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-H Stretch | Alkane (tert-butyl) | 2850 - 3000 | Medium |

| C-H Bend | Alkane (tert-butyl) | 1370 - 1480 | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Medium to Strong |

| C-Br Stretch | Alkyl Halide | 500 - 600 | Medium to Strong |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity (an M and M+2 peak), reflecting the natural isotopic abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). docbrown.info The nominal molecular weight of the compound is 204 g/mol (for ⁷⁹Br) and 206 g/mol (for ⁸¹Br).

The fragmentation pattern provides significant structural information. A common and often dominant fragmentation pathway for compounds containing a tert-butyl ester is the loss of the tert-butyl group as a highly stable tertiary carbocation, [C(CH₃)₃]⁺. This would result in a prominent peak at a mass-to-charge ratio (m/z) of 57. docbrown.infouni-saarland.de This peak is frequently the base peak in the spectrum.

Alternatively, a rearrangement reaction can lead to the loss of a neutral isobutylene (B52900) molecule (C₄H₈, mass of 56) from the molecular ion, resulting in a fragment ion [Br-C≡C-COOH]⁺•. Other plausible fragmentation pathways include the cleavage of the weak carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of the [C₇H₉O₂]⁺ ion. Cleavage adjacent to the carbonyl group is also a characteristic fragmentation route for esters. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion/Fragment | Fragmentation Pathway | Notes |

| 204/206 | [C₇H₉BrO₂]⁺• | Molecular Ion (M⁺) | Isotopic doublet with ~1:1 intensity due to ⁷⁹Br/⁸¹Br. |

| 148/150 | [C₃HBrO₂]⁺• | M⁺ - C₄H₈ | Loss of neutral isobutylene via rearrangement. |

| 125 | [C₇H₉O₂]⁺ | M⁺ - •Br | Loss of bromine radical. |

| 57 | [C(CH₃)₃]⁺ | Cleavage of the O-C(CH₃)₃ bond | Formation of the stable tert-butyl cation; often the base peak. |

Computational and Theoretical Investigations of Tert Butyl 3 Bromopropiolate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tert-butyl 3-bromopropiolate. These calculations typically employ methods like Density Functional Theory (DFT) and ab initio calculations to solve the electronic Schrödinger equation, providing a detailed picture of the electron distribution and energy levels within the molecule.

A common approach involves geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the most stable arrangement of the tert-butyl group relative to the propiolate backbone. Following optimization, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the nature of the bonding within the molecule. This analysis provides information on hyperconjugative interactions and charge transfer between different parts of the molecule.

Illustrative Data from Quantum Chemical Calculations:

| Property | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| Total Energy | -2850.123 Hartrees | B3LYP/6-311+G(d,p) |

| HOMO Energy | -7.54 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.89 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.65 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.15 Debye | B3LYP/6-311+G(d,p) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is invaluable for understanding reaction kinetics and selectivity.

For instance, the reaction of this compound with a nucleophile can be modeled. Computational methods can be used to compare different possible sites of nucleophilic attack, such as the carbonyl carbon or the sp-hybridized carbons of the alkyne. By calculating the energy barriers for each pathway, the most likely reaction mechanism can be determined.

These studies often employ DFT methods, which provide a good balance between accuracy and computational cost. To account for the influence of the reaction medium, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).

The elucidation of reaction mechanisms through computation can also aid in the design of new synthetic routes and the optimization of reaction conditions. For example, by understanding the role of a catalyst in a reaction, more efficient catalytic systems can be developed.

Illustrative Reaction Pathway Analysis:

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + Nu⁻) | 0.0 |

| 2 | Transition State 1 (Attack at Cα) | +15.2 |

| 3 | Intermediate 1 | -5.7 |

| 4 | Transition State 2 (Attack at Cβ) | +12.8 |

| 5 | Intermediate 2 | -8.1 |

| 6 | Products | -20.3 |

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling can accurately predict various spectroscopic properties of this compound, which is essential for its characterization and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a widely used approach. These calculations are typically performed on the optimized geometry of the molecule. The calculated chemical shifts can then be compared with experimental data to confirm the structure of the compound. Theoretical predictions can also help in the assignment of complex spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the normal modes of this compound can be computed. These calculated frequencies correspond to the absorption bands in the IR spectrum. By comparing the theoretical spectrum with the experimental one, the vibrational modes can be assigned to specific functional groups, such as the C≡C triple bond, the C=O carbonyl group, and the C-Br bond. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods.

Illustrative Predicted Spectroscopic Data:

| Spectroscopy Type | Group/Atom | Predicted Shift/Frequency (Illustrative) | Experimental Shift/Frequency (Hypothetical) |

|---|---|---|---|

| ¹³C NMR | C=O | 155.2 ppm | 154.8 ppm |

| ¹³C NMR | ≡C-Br | 45.8 ppm | 46.2 ppm |

| ¹³C NMR | -C≡ | 80.1 ppm | 79.5 ppm |

| ¹H NMR | -C(CH₃)₃ | 1.52 ppm | 1.50 ppm |

| IR | C≡C Stretch | 2215 cm⁻¹ | 2210 cm⁻¹ |

| IR | C=O Stretch | 1725 cm⁻¹ | 1720 cm⁻¹ |

| IR | C-Br Stretch | 650 cm⁻¹ | 645 cm⁻¹ |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential in synthetic chemistry. vapourtec.comresearchgate.net Future research concerning tert-butyl 3-bromopropiolate is expected to focus heavily on developing more environmentally benign synthesis protocols. Traditional methods, while effective, may involve harsh reagents or generate significant waste.

Key areas of development in the green synthesis of this compound and related compounds include:

Alternative Solvents: Shifting from conventional non-polar solvents to greener alternatives like tert-butyl acetate (B1210297) or ionic liquids can reduce environmental impact. acs.orgrsc.org

Catalyst Innovation: The development of reusable, non-toxic catalysts is a central goal. google.com For instance, employing solid superacids that can be easily recovered and reused presents a sustainable alternative to traditional catalysts. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. acs.org Haloalkynylation reactions, for example, are noted for their high atom economy as they add both a halogen and an alkynyl group across an unsaturated bond. acs.orgnih.govnih.gov

Energy Efficiency: Exploring energy-efficient synthesis methods, such as photochemical, sonochemical, or microwave-assisted reactions, can reduce the carbon footprint of the manufacturing process. njit.edu These techniques can often lead to faster reaction times and higher yields under milder conditions. njit.edu

The overarching goal is to create a synthesis pathway that is not only efficient and high-yielding but also safe, sustainable, and cost-effective for potential industrial-scale production. google.comnih.gov

Exploration of Novel Catalytic Transformations

This compound's reactivity, stemming from its electron-deficient triple bond and the presence of a bromine atom, makes it an excellent substrate for a wide range of catalytic transformations. acs.org While many reactions have been documented, the exploration of novel catalytic systems continues to be a vibrant area of research, promising new ways to construct complex molecular architectures.

Emerging research in this domain includes:

Main Group Catalysis: While transition metals like gold, palladium, and copper have dominated the catalysis of haloalkyne reactions, recent studies have shown the potential of main group elements. nih.gov For example, indium(III) halides have been successfully used to catalyze haloalkynylation reactions, offering a potentially more sustainable and cost-effective alternative to precious metal catalysts. nih.gov

Hydrofunctionalization Reactions: Metal-catalyzed hydrofunctionalization, which involves the addition of an E-H bond across the carbon-carbon triple bond, is a powerful, atom-economical method for creating functionalized alkenes. scispace.com Future work will likely focus on developing new catalysts to control the regioselectivity and stereoselectivity of adding various C-H, O-H, N-H, and S-H bonds to the haloalkyne scaffold. scispace.com

Asymmetric Catalysis: The development of enantioselective catalytic transformations is a significant goal. Using chiral catalysts to control the stereochemistry of additions to the alkyne would provide access to optically active products, which is of paramount importance in medicinal chemistry and materials science.

Dual-Function Catalysis: Research into catalytic systems that can activate both the alkyne and another reaction partner simultaneously could lead to novel and highly efficient bond-forming reactions. This could enable tandem or cascade reactions where multiple transformations occur in a single operation, rapidly increasing molecular complexity. acs.org

These new catalytic methods will expand the synthetic toolbox available to chemists, allowing for the creation of previously inaccessible molecules from the this compound scaffold.

Integration into Automated and Flow Chemistry Systems

The integration of chemical synthesis into automated and continuous flow systems represents a paradigm shift from traditional batch processing. nih.gov Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages, particularly for the synthesis and manipulation of reactive compounds like this compound. syrris.comamt.uk

Future research in this area will likely focus on:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly mitigates the risks associated with hazardous reagents or highly exothermic reactions. syrris.comamt.uk This is particularly relevant for reactions involving energetic materials or unstable intermediates.

Precise Reaction Control: Automated flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. syrris.com This level of control can lead to higher yields, improved selectivity, and cleaner reaction profiles compared to batch methods. syrris.com

Rapid Optimization and Library Synthesis: Automation enables high-throughput screening of reaction conditions, allowing for rapid optimization. vapourtec.com This capability can be harnessed to quickly synthesize libraries of this compound derivatives for applications in drug discovery and materials science. vapourtec.comuc.pt

Scalability and Manufacturing: Processes developed in flow chemistry are often more easily and reliably scaled up for industrial production compared to batch processes. syrris.comasymchem.com Integrating the synthesis of this compound and its subsequent transformations into a continuous, end-to-end process could streamline the manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. asymchem.com

By leveraging automation and flow chemistry, researchers can accelerate the discovery of new reactions and molecules while establishing more robust and efficient manufacturing processes. nih.govmpg.de

Design of Bioactive Molecules Incorporating the this compound Scaffold

The rational design of novel bioactive molecules is a cornerstone of medicinal chemistry. mdpi.comnih.gov this compound serves as a valuable starting point for this endeavor due to its structural features. The tert-butyl group is a common motif in medicinal chemistry, and the reactive propiolate core provides a versatile scaffold for building molecular diversity. chemicalbook.comnih.gov

Future directions for leveraging this scaffold in drug discovery include:

Heterocycle Synthesis: The propiolate unit is a key precursor for the synthesis of a wide variety of heterocycles, which are privileged structures in many pharmaceuticals. chemicalbook.comsigmaaldrich.com Research will continue to explore new cycloaddition and annulation strategies to access novel heterocyclic systems with potential therapeutic applications. The 1,2,3-triazole ring, for example, is an important pharmacophore that can be synthesized using alkyne precursors and is known to exhibit a range of biological activities. nih.gov

Scaffold Decoration: The dual functionality of this compound (the alkyne and the bromine atom) allows for sequential, site-selective modifications. acs.org This enables the systematic "decoration" of the core scaffold with different functional groups to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. nih.gov

Fragment-Based Drug Discovery (FBDD): The compact and functionalized nature of the this compound scaffold makes it an attractive fragment for FBDD. In this approach, small molecular fragments are screened for binding to a biological target, and promising hits are then elaborated into more potent lead compounds.

Bioorthogonal Chemistry: The alkyne functionality can be used in bioorthogonal "click" chemistry reactions, allowing for the labeling and tracking of molecules in biological systems. This opens up avenues for developing diagnostic tools and understanding the mechanism of action of bioactive compounds derived from the scaffold.

By combining modern synthetic methods with computational drug design, the this compound scaffold will continue to be a valuable platform for the discovery and development of new therapeutic agents. mdpi.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.